molecular formula C20H24N6O2 B1198930 5,11-Dihydro-11-[[4-(2-aminoethyl)-1-piperazinyl]acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one

5,11-Dihydro-11-[[4-(2-aminoethyl)-1-piperazinyl]acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one

Cat. No. B1198930
M. Wt: 380.4 g/mol
InChI Key: BGBFZLZJWJZOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-[2-[4-(2-aminoethyl)-1-piperazinyl]-1-oxoethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one is a benzodiazepine.

Scientific Research Applications

Pharmacological Profile and Therapeutic Potential

The compound 5,11-Dihydro-11-[[4-(2-aminoethyl)-1-piperazinyl]acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one, known by its research code L-S 519 or commercially as pirenzepine, has been extensively studied for its unique pharmacological properties and therapeutic applications. Initially identified for its potential in ulcer therapy, pirenzepine stands out due to its pharmacokinetic and pharmacodynamic behavior derived from its physicochemical properties, notably its inability to pass the blood-brain barrier, attributing to its lack of central nervous activity despite structural similarities to psychotropic tricyclic compounds (Eberlein, Schmidt, Reuter, & Kutter, 1977).

Gastrointestinal Applications

Pirenzepine's primary application has been in the management of gastrointestinal disorders, particularly for its antiulcerogenic effect on experimental ulcers. Studies have shown that it is half as potent as atropine in preventing acute ulcers and decreasing spontaneous gastric secretion while exhibiting a unique antimuscarinic property that significantly contributes to its anti-secretory and anti-ulcerogenic effects (Kitagawa, Kurahashi, Fujiwara, & Kohei, 1978).

Pancreatic Secretion Inhibition

Further research into pirenzepine's effects on postprandial pancreatic exocrine secretion in dogs highlighted its potential in moderating pancreatic juice secretion and altering duodenal pH levels, suggesting its utility in broader gastrointestinal therapeutic contexts (Madrid, Salido, Martínez de Victoria, Mañas, & Mataix, 1985).

Chemical Synthesis and Structure-Activity Relationship

Significant efforts have been made towards the synthesis and structural analysis of pirenzepine and its derivatives to understand its biochemical mechanisms and enhance its pharmacological efficacy. Attempts at new synthesis methods and the exploration of structure-activity relationships have provided deeper insights into its molecular configuration and interaction with biological receptors, leading to the development of more potent and selective compounds (Oklobdžija et al., 1983).

Muscarinic Receptor Affinity and Antagonism

Pirenzepine's selectivity for muscarinic receptors has been a focal point of pharmacological research, with studies demonstrating its high affinity for M1 muscarinic receptors, making it a valuable tool in the study of muscarinic receptor function and pharmacology. This specificity contributes to its therapeutic profile, particularly in the treatment of peptic ulcers and related gastrointestinal conditions (Watanabe et al., 2010).

properties

Product Name

5,11-Dihydro-11-[[4-(2-aminoethyl)-1-piperazinyl]acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one

Molecular Formula

C20H24N6O2

Molecular Weight

380.4 g/mol

IUPAC Name

11-[2-[4-(2-aminoethyl)piperazin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C20H24N6O2/c21-7-9-24-10-12-25(13-11-24)14-18(27)26-17-6-2-1-4-15(17)20(28)23-16-5-3-8-22-19(16)26/h1-6,8H,7,9-14,21H2,(H,23,28)

InChI Key

BGBFZLZJWJZOCZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCN)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4

Canonical SMILES

C1CN(CCN1CCN)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 26 (8.6 mg,0.017 mmol) was dissolved in concentrated NH4OH (0.4 mL) and stirred overnight. The crude product was extracted into CHCl3, and the organic layer was evaporated to dryness. The remaining residue was recrystallized from chloroform/petroleum ether to yield 7.2 mg of 27 (97%); mp 188°-190 ° C.: 1H NMR (CDCl3) δ 2.00-2.70 (m, 12 H), 3.20 (d, J=14 Hz, 1 H), 3.60 (br d, J=14 Hz, 1 H), 7.26 (dd, J= 7.8, 4.7 Hz, 1 H), 7.40 (m, 1 H), 7.55 (dd, J= 7.9, 1.4 Hz, 1 H), 7.58-7.62 (br s, 1 H), 7.92 (d, J= 7.7 Hz, 1 H), 8.26 (br s, 1 H), 9.35 (br s, 1 H); MS (CI/NH3) m/e 381 (MH+base) , 338, 252, 212.
Name
Compound 26
Quantity
8.6 mg
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step One
Name
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,11-Dihydro-11-[[4-(2-aminoethyl)-1-piperazinyl]acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Reactant of Route 2
Reactant of Route 2
5,11-Dihydro-11-[[4-(2-aminoethyl)-1-piperazinyl]acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Reactant of Route 3
Reactant of Route 3
5,11-Dihydro-11-[[4-(2-aminoethyl)-1-piperazinyl]acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Reactant of Route 4
5,11-Dihydro-11-[[4-(2-aminoethyl)-1-piperazinyl]acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Reactant of Route 5
5,11-Dihydro-11-[[4-(2-aminoethyl)-1-piperazinyl]acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Reactant of Route 6
5,11-Dihydro-11-[[4-(2-aminoethyl)-1-piperazinyl]acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one

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